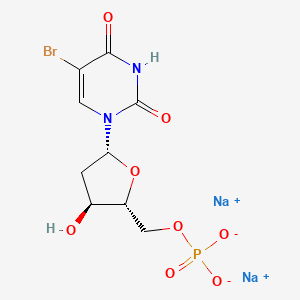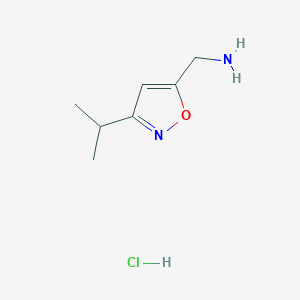
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride
Overview
Description
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2 . It is a powder that is stored at room temperature . The compound has a molecular weight of 253.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 253.13 . The compound’s InChI code is 1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H , which provides information about its molecular structure.Scientific Research Applications
Organosilicon Polymer Synthesis and Applications
"2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives have been synthesized, leading to the creation of cross-linked organosilicon copolymers. These materials exhibit ion-exchange properties towards anionic chlorocomplexes of precious metals like gold(III), platinum(IV), palladium(II), and rhodium(III), showcasing their potential in purification and recovery processes" (Belousova et al., 2001).
Heterocyclic Compound Synthesis for Biological Activity
"Synthesis of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides and subsequent reactions to form various heterocyclic compounds have been explored. These compounds have undergone in silico analysis for biological activity, highlighting their potential in drug discovery and development" (Chigorina et al., 2019).
Fluorescence Properties and Antibacterial Activity
"A study on N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters has revealed their synthesis process and evaluated their fluorescence properties. Some of these compounds have shown considerable antibacterial activity, suggesting their utility in developing new antimicrobial agents" (Girgis et al., 2004).
Ligand Design for Metal Complexation
"Synthesis of unsymmetrical tripodal amines and their complexation with Cu(II) ions have been reported, providing insights into the design and formation of novel coordination compounds. These studies are crucial for understanding the structural aspects that influence the reactivity and stability of metal complexes" (Keypour et al., 2015).
Advancements in Medicinal Chemistry
"Discovery of nonpeptidic αvβ6 integrin inhibitors for the inhaled treatment of idiopathic pulmonary fibrosis has been achieved. This research underscores the potential of designing targeted therapies for fibrotic diseases, showcasing the application of 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride derivatives in developing new pharmaceuticals" (Procopiou et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-pyridin-3-ylpropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-5-8(9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJZYWMHQSSVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(CN)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride | |
CAS RN |
1306604-21-6 | |
| Record name | 3-amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)








![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)



